![molecular formula C23H23N5O3 B3310912 N-(3-acetamidophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 946232-26-4](/img/structure/B3310912.png)
N-(3-acetamidophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Overview
Description
N-(3-acetamidophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Acetylation and Amidation: The final steps involve acetylation of the amine group and amidation to attach the acetamide moiety.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, indole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be studied for similar activities.
Medicine
In medicine, such compounds are often investigated for their potential as therapeutic agents. They might act as enzyme inhibitors, receptor agonists, or antagonists.
Industry
Industrially, these compounds can be used in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide would depend on its specific biological target. Generally, indole derivatives interact with proteins, enzymes, or receptors, modulating their activity. The oxadiazole ring might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: Known for its role in plant growth regulation.
5-nitroindole: Studied for its antimicrobial properties.
2-phenylindole: Used in the synthesis of pharmaceuticals.
Uniqueness
N-(3-acetamidophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is unique due to the presence of both the oxadiazole and indole rings, which might confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Biological Activity
N-(3-acetamidophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes an indole moiety and an oxadiazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 417.5 g/mol. The compound features an acetamido group attached to a phenyl ring and an oxadiazole linked to an indole structure.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of various derivatives related to oxadiazoles and indoles. In vitro tests demonstrated that compounds with similar structures exhibited significant antimicrobial effects against a range of pathogens.
- Minimum Inhibitory Concentration (MIC) : Compounds derived from oxadiazoles showed MIC values as low as 0.22 to 0.25 μg/mL against tested bacterial strains, indicating potent antibacterial activity .
- Synergistic Effects : Some derivatives demonstrated synergistic relationships with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their effectiveness against resistant strains .
- Biofilm Inhibition : The compounds also exhibited significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase with IC50 values ranging from 12.27–31.64 μM, disrupting bacterial DNA replication .
- Dihydrofolate Reductase (DHFR) Inhibition : The compound may also act on DHFR with IC50 values between 0.52–2.67 μM, further contributing to its antimicrobial efficacy .
Safety and Toxicity
Hemolytic assays indicated that derivatives of this compound exhibit low hemolytic activity (ranging from 3.23% to 15.22%), suggesting a favorable safety profile compared to traditional antibiotics . Non-cytotoxicity was confirmed with IC50 values exceeding 60 μM.
Case Studies
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Indole Derivatives : A study published in ACS Omega evaluated various indole derivatives for their antimicrobial properties and found that specific modifications significantly enhanced their activity against resistant bacterial strains .
- Oxadiazole Research : Research focusing on oxadiazole derivatives has shown promising results in treating infections caused by Gram-positive and Gram-negative bacteria, reinforcing the potential of this compound's structure in drug development .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-3-7-22-26-27-23(31-22)20-12-16-8-4-5-11-19(16)28(20)14-21(30)25-18-10-6-9-17(13-18)24-15(2)29/h4-6,8-13H,3,7,14H2,1-2H3,(H,24,29)(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAJZBUZZNOSMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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